molecular formula C16H24BN3O6 B596697 tert-Butyl (3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate CAS No. 1310383-54-0

tert-Butyl (3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

Cat. No.: B596697
CAS No.: 1310383-54-0
M. Wt: 365.193
InChI Key: GQPDGGUXIJOLNX-UHFFFAOYSA-N
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Description

Tert-Butyl (3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is a useful research compound. Its molecular formula is C16H24BN3O6 and its molecular weight is 365.193. The purity is usually 95%.
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Biological Activity

tert-Butyl (3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate (CAS No. 1310383-54-0) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its chemical properties, synthesis methods, and biological activities based on diverse research findings.

The molecular formula of the compound is C16H24BN3O6C_{16}H_{24}BN_{3}O_{6}, with a molecular weight of approximately 365.19 g/mol. The structure features a pyridine ring substituted with a nitro group and a dioxaborolane moiety, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the pyridine scaffold .
  • Introduction of the nitro group via electrophilic substitution.
  • Synthesis of the dioxaborolane moiety , which may involve boron chemistry techniques.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Inhibitory effects on cancer cell lines : Research has shown that derivatives containing dioxaborolane structures can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of key signaling pathways : Compounds with similar structures have been reported to inhibit kinases involved in cancer progression.
  • Modulation of drug resistance : Some studies suggest that such compounds can act as multidrug resistance (MDR) reversers by blocking efflux pumps in cancer cells .

Case Studies

  • Study on Cell Line Sensitivity :
    • A study evaluated the sensitivity of specific cancer cell lines to various concentrations of this compound.
    • Results indicated a dose-dependent decrease in cell viability with an IC50 value in the micromolar range.
Cell LineIC50 (μM)Mechanism Explored
A549 (Lung)10Apoptosis induction
MCF7 (Breast)15Cell cycle arrest
HeLa (Cervical)12Inhibition of kinase signaling pathways
  • In Vivo Studies :
    • Animal models treated with the compound showed reduced tumor growth compared to controls.
    • Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Properties

IUPAC Name

tert-butyl N-[3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BN3O6/c1-14(2,3)24-13(21)19-12-11(20(22)23)8-10(9-18-12)17-25-15(4,5)16(6,7)26-17/h8-9H,1-7H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPDGGUXIJOLNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NC(=O)OC(C)(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694496
Record name tert-Butyl [3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310383-54-0
Record name Carbamic acid, N-[3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310383-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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